molecular formula C9H8ClN3O2S B2596841 3-Methyl-5-phenyltriazole-4-sulfonyl chloride CAS No. 2377034-64-3

3-Methyl-5-phenyltriazole-4-sulfonyl chloride

Cat. No.: B2596841
CAS No.: 2377034-64-3
M. Wt: 257.69
InChI Key: CUZFEOSAPRZZOB-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyltriazole-4-sulfonyl chloride is a heterocyclic compound that features a triazole ring substituted with a methyl group at the 3-position, a phenyl group at the 5-position, and a sulfonyl chloride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyltriazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the triazole intermediate with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

    Purification Techniques: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyltriazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different triazole derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as oxidized or reduced triazole compounds.

Scientific Research Applications

3-Methyl-5-phenyltriazole-4-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs with antimicrobial, antifungal, or anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenylisoxazole-4-sulfonyl chloride: This compound features an isoxazole ring instead of a triazole ring.

    3-Methyl-5-phenylpyrazole-4-sulfonyl chloride: This compound features a pyrazole ring instead of a triazole ring.

Uniqueness

3-Methyl-5-phenyltriazole-4-sulfonyl chloride is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to isoxazole and pyrazole derivatives. The triazole ring’s ability to participate in various chemical reactions and its potential biological activity make it a valuable compound in research and development.

Properties

IUPAC Name

3-methyl-5-phenyltriazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-13-9(16(10,14)15)8(11-12-13)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZFEOSAPRZZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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